4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Description
4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (BTD) is a chemical compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology, and it has been found to have potential for use in drug development. BTD is a member of the benzothiadiazole family, which is a group of compounds that are known to have anti-inflammatory, anti-oxidant, and anti-cancer properties. BTD has been studied extensively in recent years, and its synthesis and mechanism of action have been well-documented.
Scientific Research Applications
Corrosion Inhibition
The derivatives of benzothiazole, specifically focusing on 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been synthesized and evaluated for their corrosion inhibiting effects. Studies have shown that these compounds exhibit significant corrosion inhibition efficiency for carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions. The synthesis of such inhibitors provides a potent solution for corrosion protection in industrial applications, particularly in harsh chemical environments. This highlights the compound's potential in developing corrosion-resistant materials and coatings (Hu et al., 2016).
Anticancer Activity
Research into the synthesis of fused heterocyclic compounds, including those derived from 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, has unveiled their potential as cytotoxic agents against various cancer cell lines. The incorporation of thiophene moieties into the 1,2,4-triazine structure has led to compounds with promising anticancer activity. This development is crucial for the ongoing search for more effective and targeted cancer therapies. It represents a step forward in the design of novel chemotherapeutic agents that could offer improved outcomes for patients with cancer (Saad et al., 2011).
Antimicrobial Activity
The exploration of new antimicrobial agents remains a critical area of pharmaceutical research due to the increasing resistance to existing antibiotics. Derivatives of 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for their antimicrobial efficacy. These compounds have exhibited significant activity against a range of microbial pathogens, highlighting their potential as the basis for developing new antimicrobial drugs. Such studies are vital for addressing the global challenge of antibiotic resistance and paving the way for the introduction of novel antimicrobial agents into clinical practice (Idrees et al., 2019).
properties
IUPAC Name |
4-amino-2-(2,1,3-benzothiadiazol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S2/c10-8-11-7(12-9(16)13-8)4-2-1-3-5-6(4)15-17-14-5/h1-3,7H,(H4,10,11,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZJKLRPWLIAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C3NC(=S)NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol |
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